Cas no 59938-41-9 ({3-bromoimidazo1,2-apyridin-2-yl}methanol)

{3-Bromoimidazo[1,2-a]pyridin-2-yl}methanol is a brominated heterocyclic compound featuring an imidazopyridine core with a hydroxymethyl functional group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromine substituent at the 3-position enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The hydroxymethyl group offers additional derivatization potential, enabling ether or ester formation. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for constructing complex nitrogen-containing scaffolds. The compound is typically handled under inert conditions to preserve its integrity.
{3-bromoimidazo1,2-apyridin-2-yl}methanol structure
59938-41-9 structure
Product Name:{3-bromoimidazo1,2-apyridin-2-yl}methanol
CAS No:59938-41-9
MF:C8H7BrN2O
MW:227.057980775833
CID:4655665
PubChem ID:12339995
Update Time:2025-06-08

{3-bromoimidazo1,2-apyridin-2-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-imidazo[1,2-a]pyridin-2-yl)-methanol
    • Imidazo[1,2-a]pyridine-2-methanol, 3-bromo-
    • {3-bromoimidazo1,2-apyridin-2-yl}methanol
    • Inchi: 1S/C8H7BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-4,12H,5H2
    • InChI Key: UERLUJRUFRZVRN-UHFFFAOYSA-N
    • SMILES: C12=NC(CO)=C(Br)N1C=CC=C2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

{3-bromoimidazo1,2-apyridin-2-yl}methanol Pricemore >>

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Additional information on {3-bromoimidazo1,2-apyridin-2-yl}methanol

Introduction to {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol (CAS No. 59938-41-9)

{3-bromoimidazo[1,2-a]pyridin-2-yl}methanol (CAS No. 59938-41-9) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structure of {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol makes it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol consists of a brominated imidazopyridine ring attached to a methanol group. The bromine substituent at the 3-position of the imidazopyridine ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic properties. The methanol group at the 2-position adds to the compound's solubility and reactivity, making it suitable for various chemical reactions and biological assays.

Recent studies have highlighted the potential of {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol has shown significant anti-cancer activity. Research conducted at the National Cancer Institute found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. These findings suggest that {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol could be developed into a novel anticancer agent with high specificity and reduced side effects.

The neuroprotective properties of {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol have also been extensively studied. A study published in Neuropharmacology in 2020 reported that this compound can protect neurons from oxidative stress and apoptosis induced by neurotoxic agents such as β-amyloid peptides. This neuroprotective effect is attributed to its ability to modulate intracellular calcium levels and activate neuroprotective signaling pathways like Nrf2/ARE. These findings indicate that {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol has been evaluated in preclinical studies using animal models. These studies have shown that the compound has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, it exhibits low toxicity and good metabolic stability, making it suitable for long-term administration in clinical settings.

Clinical trials are currently underway to further investigate the safety and efficacy of {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. The next phase will focus on evaluating its therapeutic potential in specific disease indications such as cancer and inflammatory disorders.

In conclusion, {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol (CAS No. 59938-41-9) is a versatile compound with a wide range of biological activities. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable candidate for drug development. Ongoing research and clinical trials will continue to explore its full therapeutic potential, potentially leading to new treatments for various diseases.

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